molecular formula C15H20N2O2 B8238267 rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Cat. No.: B8238267
M. Wt: 260.33 g/mol
InChI Key: WTZWRIXNVHBWOL-UHFFFAOYSA-N
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Description

Rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Research indicates the use of racemic compounds, similar to rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate, in enantioselective synthesis. For instance, Zhu et al. (2009) discuss the separation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate by chiral chromatography and its subsequent hydrogenation, establishing the absolute configuration of the pyrrolopiperidine fragment (Zhu et al., 2009).

Structural Chemistry and Molecular Interactions

Studies on structurally related compounds reveal insights into molecular interactions and crystal structures. For example, Gardner et al. (2002) investigated the structural chemistry of enantiomerically pure phosphonic acid derivatives, providing a framework for understanding the intermolecular interactions of similar racemic compounds (Gardner et al., 2002).

Synthesis and Reactivity

Research by Vallat et al. (2009) on the synthesis and reactivity of derivatives of pyrrole-1-carboxylates, which are structurally related to the compound , offers insights into the diastereoselectivity and reactivity of such compounds (Vallat et al., 2009).

Synthesis of Pyrrolizidines

Röder et al. (1990) describe the synthesis of necine bases, such as rac-Platynecine, from similar racemic compounds, indicating their utility in synthesizing complex organic structures (Röder et al., 1990).

Application in Polymerization

Hoppe et al. (2013) discuss the use of 1-n-butyl-3-methylimidazolium-2-carboxylate for the ring-opening polymerization of compounds like rac-lactide, suggesting potential applications of racemic compounds in polymer science (Hoppe et al., 2013).

Catalysis Research

Research on nickel ethylene oligomerization catalysts, as studied by Speiser et al. (2004), involves racemic ligands and offers insights into the catalytic properties and applications of such compounds (Speiser et al., 2004).

Properties

IUPAC Name

benzyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-13-6-8-16-14(13)10-17/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZWRIXNVHBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 2
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 3
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 5
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

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